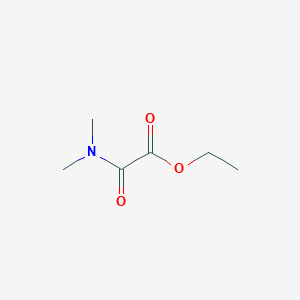

Ethyl N,N-dimethyloxamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511999. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(dimethylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-10-6(9)5(8)7(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMALWDVRMHVUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066102 | |

| Record name | Acetic acid, (dimethylamino)oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16703-52-9 | |

| Record name | Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16703-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N,N-dimethyloxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016703529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N,N-dimethyloxamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (dimethylamino)oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (dimethylamino)oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL N,N-DIMETHYLOXAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Q3U39CUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl N,N-dimethyloxamate: Structure, Properties, and Synthetic Utility for Drug Discovery Professionals

Introduction

Ethyl N,N-dimethyloxamate, a member of the oxamate ester family of compounds, is a small molecule characterized by a dimethylamide group linked to an ethyl ester via an adjacent carbonyl moiety. This unique arrangement of functional groups imparts specific reactivity and physicochemical properties that make it a molecule of interest for synthetic and medicinal chemists. While not a widely commercialized therapeutic agent itself, its structural motifs—the oxamate core and the N,N-dimethyl group—are prevalent in various biologically active compounds.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a logical, in-depth exploration of this compound, covering its fundamental chemical properties, rational synthetic strategies, detailed spectroscopic characterization, and its potential utility as a chemical scaffold and building block in the broader context of drug discovery. Every section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Part 1: Molecular Profile and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work.

Chemical Structure and Identifiers

The structure of this compound features an ethyl ester and an N,N-dimethylamide attached to a central two-carbon backbone. This configuration dictates its chemical behavior and potential interactions.

Table 1: Chemical Identifiers for this compound [1][2][3]

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 2-(dimethylamino)-2-oxoacetate[2] |

| CAS Number | 16703-52-9[1][2] |

| Molecular Formula | C₆H₁₁NO₃[1][2] |

| Molecular Weight | 145.16 g/mol [1][3] |

| Canonical SMILES | CCOC(=O)C(=O)N(C)C[3] |

| InChI | 1S/C6H11NO3/c1-4-10-6(9)5(8)7(2)3/h4H2,1-3H3[2][3] |

| InChIKey | HMALWDVRMHVUAW-UHFFFAOYSA-N[2][3] |

| Synonyms | Ethyl (dimethylamino)(oxo)acetate, N,N-Dimethyl ethyl oxamate[1][2] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and application in various solvent systems. It exists as a colorless liquid under standard conditions.[4]

Table 2: Physicochemical Data for this compound [1][3]

| Property | Value |

|---|---|

| Boiling Point | 105-106 °C @ 7 mmHg[1][3] |

| Density | 1.068 g/mL at 25 °C[1][3] |

| Refractive Index (n₂₀/D) | 1.442[1][3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup[3] |

| Recommended Storage | 2-8 °C, in a dry, well-ventilated place[1] |

Part 2: Synthesis and Reactivity

The synthesis of this compound is straightforward, relying on fundamental and robust organic reactions. Its reactivity is governed by the interplay between the ester and amide functional groups.

Synthetic Strategies

The most logical and efficient synthesis involves the formation of an amide bond between a suitable oxalyl derivative and dimethylamine. This approach provides high yields and a clean reaction profile.

Primary Synthetic Route: Acylation of Dimethylamine

The preferred method is the reaction of ethyl oxalyl chloride (the ethyl ester acid chloride of oxalic acid) with dimethylamine. The high reactivity of the acid chloride ensures a rapid and generally irreversible reaction with the nucleophilic amine.

Experimental Protocol: Synthesis via Ethyl Oxalyl Chloride

-

Reaction Setup: To a solution of dimethylamine (2.2 equivalents) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add ethyl oxalyl chloride (1.0 equivalent) dropwise via a syringe. An excess of dimethylamine is used to neutralize the HCl byproduct.

-

Reaction Execution: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Alternative Route: Aminolysis of Diethyl Oxalate

An alternative synthesis involves the direct reaction of diethyl oxalate with dimethylamine. This method avoids the use of a highly reactive acid chloride but requires careful control of stoichiometry to prevent the formation of the undesired diamide byproduct, N,N,N',N'-tetramethyloxamide.

Caption: Synthetic workflows for this compound.

Core Reactivity

-

Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed under basic or acidic conditions to yield N,N-dimethyloxamic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Amide Group: The N,N-dimethylamide is significantly less reactive than the ester due to the delocalization of the nitrogen lone pair into the carbonyl. It is stable to mild hydrolytic conditions but can be cleaved under forcing acidic or basic conditions. The electron-withdrawing nature of the adjacent ester carbonyl group further influences its reactivity.

Part 3: Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for verifying the identity and purity of a synthesized compound. This self-validating system combines multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly diagnostic.

-

A triplet integrating to 3H around δ 1.3 ppm (from the -CH₃ of the ethyl group).

-

A quartet integrating to 2H around δ 4.3 ppm (from the -OCH₂- of the ethyl group).

-

A singlet integrating to 6H around δ 3.0-3.1 ppm (from the two equivalent -N(CH₃)₂ methyl groups).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Signals for the two distinct carbonyl carbons (ester and amide) are expected in the δ 160-170 ppm range.

-

A signal for the ester -OCH₂- carbon around δ 62 ppm.

-

Signals for the N-methyl carbons around δ 35-37 ppm.

-

A signal for the ethyl -CH₃ carbon around δ 14 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

C=O Stretching: Two distinct, strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The ester carbonyl typically appears at a higher wavenumber (e.g., ~1740 cm⁻¹) than the tertiary amide carbonyl (e.g., ~1670 cm⁻¹).

-

C-O and C-N Stretching: Strong bands corresponding to the C-O ester stretch (~1200 cm⁻¹) and the C-N amide stretch (~1400 cm⁻¹) will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's structure.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 145.

-

Fragmentation: Key fragmentation pathways include the loss of the ethoxy radical (•OCH₂CH₃, -45 Da) to give a fragment at m/z = 100, and the loss of the dimethylamino radical (•N(CH₃)₂, -44 Da) to give a fragment at m/z = 101.

Sources

Introduction: The Utility of N,N-Disubstituted Oxamic Esters

An In-depth Technical Guide to the Synthesis of Ethyl N,N-dimethyloxamate

This compound is a member of the N,N-disubstituted oxamic ester family, a class of compounds valuable in organic synthesis. These molecules serve as versatile intermediates, notably as precursors for generating carbamoyl radicals, which are instrumental in forming a wide array of amides, urethanes, and other nitrogen-containing molecules of interest in medicinal chemistry and materials science.[1]

The synthesis of this compound is a foundational reaction for researchers entering the field, illustrating a classic nucleophilic acyl substitution. The most direct and common method involves the reaction of diethyl oxalate with dimethylamine.[2] This guide provides a detailed exploration of this synthesis, from the underlying chemical principles to a field-tested experimental protocol, designed for clarity and reproducibility.

Pillar 1: The Underlying Mechanism and Stoichiometric Logic

The synthesis hinges on the reaction between diethyl oxalate, which features two electrophilic ester groups, and dimethylamine, a secondary amine that acts as a potent nucleophile.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of the Reaction Pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide group (⁻OEt).

-

Proton Transfer: The positively charged nitrogen is neutralized by transferring a proton to the ethoxide, forming the stable amide product (this compound) and the byproduct, ethanol.

A crucial aspect of this reaction is the differential reactivity of amines, which forms the basis of the Hofmann method for amine separation.[2][4] Secondary amines, like dimethylamine, possess only one reactive N-H proton.[2] Consequently, they react with diethyl oxalate in a 1:1 molar ratio to produce an N,N-disubstituted ethyl oxamate, which is typically a liquid.[2][4][5] In contrast, primary amines have two N-H protons and react in a 2:1 ratio to form symmetrical N,N'-disubstituted oxamides, which are often crystalline solids.[2][4] Tertiary amines lack an N-H proton and do not react under these conditions.[2][3][4] This predictable reactivity makes the synthesis of this compound a highly selective and efficient process.

Pillar 2: A Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound. Each step is designed to ensure a high yield and purity of the final product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reagents and Equipment

-

Reagents:

-

Diethyl oxalate (>99%)

-

Dimethylamine (e.g., 40% solution in water, or anhydrous)

-

-

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus (for atmospheric and vacuum distillation)

-

Standard laboratory glassware

-

Step-by-Step Methodology

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Charging the Flask: Charge the round-bottom flask with diethyl oxalate (e.g., 14.6 g, 0.1 mol).

-

Amine Addition: Add a solution of dimethylamine (0.1 mol) to the dropping funnel. Add the dimethylamine solution dropwise to the stirring diethyl oxalate. The reaction may be exothermic; control the addition rate to maintain a gentle reaction.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.[2]

-

Byproduct Removal: After the reflux period, rearrange the apparatus for distillation at atmospheric pressure. Distill off the ethanol formed during the reaction.[2]

-

Purification: The remaining crude liquid is the desired product. Purify it by vacuum distillation.[2] Collect the fraction boiling at approximately 105-106 °C at 7 mmHg.[6][7]

Quantitative Data Summary

| Reagent | Molecular Weight ( g/mol ) | Example Moles (mol) | Example Mass/Volume | Equivalents |

| Diethyl Oxalate | 146.14 | 0.1 | 14.6 g (13.5 mL) | 1.0 |

| Dimethylamine | 45.08 | 0.1 | 11.3 mL (40% aq. sol.) | 1.0 |

| Product | (Theoretical) | (Theoretical) | (Theoretical) | |

| This compound | 145.16 | 0.1 | 14.5 g | |

| Reaction Conditions | ||||

| Temperature | Reflux | |||

| Time | 2-4 hours | |||

| Expected Yield | ~85% |

Note: The yield is based on the reported synthesis of the analogous ethyl N,N-diethyloxamate.[2]

Pillar 3: Authoritative Grounding & Product Validation

Validation of the final product is critical. The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.[2]

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃[8] |

| Molecular Weight | 145.16 g/mol [6] |

| Boiling Point | 105-106 °C / 7 mmHg[6][7] |

| Density | 1.068 g/mL at 25 °C[6][7] |

| Refractive Index (n20/D) | 1.442[6][7] |

Spectroscopic Characterization

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides definitive structural confirmation. Expected chemical shifts (δ), based on analogous structures, would be approximately:[2]

-

163-165 ppm: Ester Carbonyl (C=O)

-

158-160 ppm: Amide Carbonyl (C=O)

-

~62 ppm: OC H₂CH₃

-

~36 ppm: N(C H₃)₂

-

~14 ppm: OCH₂C H₃

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong absorption bands for the two distinct carbonyl groups: one for the ester and one for the amide.

Safety and Handling

A rigorous approach to safety is non-negotiable. Both reactants present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Diethyl Oxalate:

-

Hazards: Causes serious eye irritation.[9] May be harmful if swallowed.[9] Combustible liquid.

-

Handling: Wear protective gloves, clothing, and eye/face protection.[9] Keep away from heat, sparks, and open flames.[9][10] Store in a cool, dry, well-ventilated place.[9][11] Incompatible with strong acids, bases, and oxidizing agents.[9]

-

-

Dimethylamine:

-

Hazards: Highly flammable liquid and vapor. Toxic if inhaled and corrosive.[12]

-

Handling: Must be handled in a well-ventilated fume hood.[12][13] Keep away from all ignition sources.[12] Use explosion-proof equipment.[12] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[13]

-

-

General Precautions:

References

- An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Benchchem.

- A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals. Benchchem.

- SAFETY DATA SHEET - Diethyl oxal

- SAFETY DATA SHEET - Diethyl oxal

- Reaction of amines with diethyl oxalate (Hofmann amine separ

- Oxamic acids: useful precursors of carbamoyl radicals. RSC Publishing.

- Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-N'-1-NAPHTHYLETHYLENEDIAMINE OXAL

- DIETHYL OXAL

- diethylamine - Safety D

- Reaction of amines with diethyl oxalate (Hofmann amine separ

- Ethyl N,N-dimethyloxam

- ethyl n,n-dimethyloxam

- Ethyl N,N-dimethyloxam

Sources

- 1. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. N,N-二甲基草酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lobachemie.com [lobachemie.com]

- 12. idesapetroquimica.com [idesapetroquimica.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl N,N-dimethyloxamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N,N-dimethyloxamate, a member of the oxamate class of compounds, is a versatile chemical intermediate characterized by its ester and N,N-disubstituted amide functionalities. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a focus on its utility in organic synthesis and potential relevance to drug discovery workflows.

Compound Identification

-

IUPAC Name: ethyl 2-(dimethylamino)-2-oxoacetate[1]

-

CAS Number: 16703-52-9[1]

-

Molecular Formula: C₆H₁₁NO₃[1]

-

Molecular Weight: 145.16 g/mol [2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The data presented below provides key reference points for the identification and handling of this compound.

| Property | Value | Source |

| Boiling Point | 105-106 °C at 7 mmHg | [2] |

| Density | 1.068 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.442 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of the compound.

-

Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound, which is a primary tool for determining its molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum, also available from the NIST database, reveals key functional group vibrations, including the characteristic carbonyl stretches of the ester and amide groups.[3]

Synthesis of this compound: Mechanism and Protocol

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds by the aminolysis of a dialkyl oxalate, in this case, diethyl oxalate, with a secondary amine, dimethylamine.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction mechanism is a well-established two-step process involving a tetrahedral intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic ester carbonyl carbons of diethyl oxalate. This forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide anion (EtO⁻) as the leaving group. The ethoxide is subsequently protonated by the newly formed N-H bond or by another amine molecule to generate ethanol.

This reaction is highly selective for secondary amines like dimethylamine, which possess one reactive N-H proton and react in a 1:1 molar ratio to produce the corresponding N,N-disubstituted ethyl oxamate.[4] In contrast, primary amines would typically react in a 2:1 ratio to yield a symmetrical N,N'-disubstituted oxamide, while tertiary amines do not react under these conditions.[1][5] This differential reactivity forms the basis of the classical Hofmann method for separating mixtures of amines.[6]

Caption: Synthesis of this compound via nucleophilic acyl substitution.

Experimental Protocol: Synthesis from Diethyl Oxalate and Dimethylamine

This protocol is adapted from established procedures for the synthesis of N,N-dialkyl oxamic esters from diethyl oxalate.[4]

Materials:

-

Diethyl oxalate (1.0 equivalent)

-

Dimethylamine (1.0 equivalent, typically as a solution in a suitable solvent like THF or ethanol)

-

Anhydrous solvent (e.g., ethanol or neat)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine diethyl oxalate and the dimethylamine solution. Causality: Using a 1:1 molar ratio of reactants is crucial as secondary amines have only one reactive proton, ensuring the formation of the mono-amido ester rather than a double addition product.[4]

-

Heating: Heat the reaction mixture to reflux. The reaction is typically monitored by TLC or GC until the starting material is consumed (usually 2-4 hours). Causality: Heating provides the necessary activation energy for the nucleophilic attack and accelerates the reaction towards completion.

-

Work-up and Purification: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol byproduct and any excess solvent or unreacted starting materials by distillation under reduced pressure. Causality: Distillation is an effective method for separating the liquid product from the volatile ethanol byproduct and any remaining volatile starting materials, leveraging their different boiling points.[4] c. The remaining crude liquid is then purified by vacuum distillation to yield pure this compound. Causality: Vacuum distillation is employed because the product has a relatively high boiling point; reducing the pressure lowers the boiling point, preventing potential thermal decomposition of the compound.

Applications in Synthesis and Drug Development

While specific, large-scale pharmaceutical applications of this compound are not extensively documented in mainstream literature, its structural motifs—the oxamate and the N,N-dimethylamide—are of significant interest in medicinal chemistry.

-

As a Versatile Intermediate: Oxamates and their derivatives serve as valuable intermediates in the synthesis of more complex heterocyclic systems, which are often the core scaffolds of biologically active molecules.[7] The dual functionality of this compound allows for selective transformations at either the ester or the amide group, making it a potentially useful building block.

-

The N,N-Dimethyl Moiety in Drug Design: The N,N-dimethyl group is frequently incorporated into drug candidates to modulate their physicochemical properties. It can enhance aqueous solubility, improve metabolic stability by blocking N-dealkylation, and fine-tune the basicity of a molecule, which can be critical for its pharmacokinetic profile and target engagement.[8]

-

Potential as a Pharmacophore: The oxamate group itself (R-NH-CO-COO-) is a known pharmacophore that can act as a mimic of α-keto acids, which are substrates for various enzymes. This has led to the development of oxamate-containing molecules as enzyme inhibitors. Although this compound is an N,N-disubstituted version, its core structure could serve as a starting point for the design of novel bioactive compounds.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Classifications: Acute Toxicity (Oral, Category 4), Serious Eye Damage (Category 1), and Respiratory Sensitization (Category 1).[2]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter), should be worn when handling this compound.[2]

-

Storage: Store in a well-ventilated place at 2-8°C. It is classified under Storage Class 10 for combustible liquids.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis via the reaction of diethyl oxalate and dimethylamine is a robust and mechanistically understood process. While its direct application in marketed pharmaceuticals is not prominent, its structural components are highly relevant to medicinal chemistry. As a bifunctional intermediate, it offers synthetic chemists a platform for the elaboration of more complex molecules, making it a compound of continuing interest for both academic research and the drug development industry.

References

-

This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

A mixture containing primary, secondary and tertiary amine is treated with diethyl oxalate. Choose the correct statement. (n.d.). Allen. Retrieved January 13, 2026, from [Link]

-

Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]

-

Hofmann's method to separate amines in a mixture uses the reagent. (n.d.). Infinity Learn. Retrieved January 13, 2026, from [Link]

-

NMR Spectra of New Compounds. (n.d.). University of Regensburg. Retrieved January 13, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). The Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]

-

This compound IR Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0188454). (n.d.). NP-MRD. Retrieved January 13, 2026, from [Link]

- Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. (n.d.). Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved January 13, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

Oxalic acid, dimethyl ester. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

- Preparation of sodium diethyl oxalacetate. (n.d.). Google Patents.

-

The Essential Role of Ethyl Thiooxamate in Modern Organic Synthesis. (2025, September 16). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 13, 2026, from [Link]

-

Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 13, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl N,N-dimethyloxamate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl N,N-dimethyloxamate is a chemical compound with relevance in various research and development sectors, including pharmaceuticals and specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and other critical processes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles, robust experimental methodologies, and data modeling techniques required for its determination.

This compound is an organic molecule with the linear formula (CH₃)₂NCOCO₂C₂H₅. It possesses both a tertiary amide and an ethyl ester functional group, which dictates its physicochemical properties and, consequently, its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [3] |

| CAS Number | 16703-52-9 | [1] |

| Appearance | Liquid | [4] |

| Density | 1.068 g/mL at 25 °C | [3] |

| Boiling Point | 105-106 °C at 7 mmHg | [3] |

| Refractive Index | n20/D 1.442 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For this compound, its molecular structure, featuring both polar (amide and ester groups) and nonpolar (ethyl and methyl groups) regions, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., alcohols): These solvents can act as hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds at its oxygen and nitrogen atoms, it lacks a hydrogen bond donor. Its solubility in protic solvents will depend on the balance between these interactions and the disruption of the solvent's hydrogen-bonding network.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, N,N-dimethylformamide): These solvents possess dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the amide and ester functional groups in this compound, it is expected to exhibit good solubility in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The presence of the polar functional groups in this compound will likely limit its solubility in nonpolar solvents.

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Analytical Method: UV-Vis Spectrophotometry

-

Wavelength Selection:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered sample from the solubility experiment.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample.

-

Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data (typically as mole fraction, x) are obtained at various temperatures (T), thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution.

The Modified Apelblat Model

A widely used semi-empirical model that relates the mole fraction solubility to temperature is the modified Apelblat equation:

ln(x) = A + B/T + C ln(T)

where A, B, and C are model parameters obtained by fitting the experimental data. A and B are related to the enthalpy and entropy of dissolution, while C reflects the effect of temperature on the heat capacity of dissolution.

The van't Hoff Equation

The van't Hoff equation can be used to estimate the apparent enthalpy of dissolution (ΔH°_sol) and the apparent entropy of dissolution (ΔS°_sol). The relationship is given by:

ln(x) = -ΔH°_sol / (RT) + ΔS°_sol / R

where R is the universal gas constant. A plot of ln(x) versus 1/T should be linear, with the slope and intercept used to calculate ΔH°_sol and ΔS°_sol, respectively. These parameters provide insight into the dissolution process, indicating whether it is endothermic or exothermic and driven by enthalpy or entropy.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By employing the principles of intermolecular forces, a systematic experimental approach using the isothermal shake-flask method, and appropriate analytical and thermodynamic modeling, researchers can generate the critical data needed for process development, formulation, and other scientific applications. The methodologies outlined herein are fundamental to physical chemistry and pharmaceutical sciences and can be broadly applied to other solute-solvent systems.

References

[5] A, Description and Solubility. (2011). No source provided. Sigma-Aldrich. This compound 98%. Sigma-Aldrich. [3] ChemicalBook. This compound. ChemicalBook. [6] Fisher Scientific. This compound, 98%. Fisher Scientific. [1] NIST. This compound. NIST WebBook. [7] National Institute of Standards and Technology. IUPAC-NIST Solubilities Database. NIST. [2] PubChem. This compound. PubChem. [8] NIST. This compound. NIST WebBook. [9] ChemicalBook. 2212-32-0(N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol) Product Description. ChemicalBook. [10] NIST/TRC. 2-(N,N-dimethylamino)ethanol -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [11] ResearchGate. Solubility comparison in ethyl acetate. ResearchGate. [12] ResearchGate. Observed mole fraction solubilities (x), calculated mole fraction... ResearchGate. [13] NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Center for Biotechnology Information. [14] NIST/TRC. ethyl 2,2-dimethylpropanoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich. [15] No source provided. [16] ChemicalBook. This compound | 16703-52-9. ChemicalBook. [17] No source provided. [4] Stenutz. This compound. Stenutz. [18] National Toxicology Program. Appendix B1. National Toxicology Program. [19] LabSolutions. This compound. LabSolutions. [20] PubChem. Acetone. PubChem. [21] Cayman Chemical. PRODUCT INFORMATION. Cayman Chemical. [22] ResearchGate. Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. ResearchGate. [23] ResearchGate. Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. ResearchGate. [24] Ataman Kimya. ETHYL OXALATE. atamankimya.com. [25] PubChem. N,N-dimethylmethanamine;ethyl acetate;methanol. PubChem.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H11NO3 | CID 85553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. drugfuture.com [drugfuture.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. 2212-32-0 CAS MSDS (N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2-(N,N-dimethylamino)ethanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ethyl 2,2-dimethylpropanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 15. csustan.edu [csustan.edu]

- 16. This compound | 16703-52-9 [amp.chemicalbook.com]

- 17. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. labsolu.ca [labsolu.ca]

- 20. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. atamankimya.com [atamankimya.com]

- 25. N,N-dimethylmethanamine;ethyl acetate;methanol | C8H21NO3 | CID 20481854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Pathways of Ethyl N,N-dimethyloxamate in Organic Synthesis

Abstract

Ethyl N,N-dimethyloxamate, a member of the oxamate family of compounds, presents a unique combination of ester and tertiary amide functionalities directly attached to a vicinal dicarbonyl core. This guide provides a comprehensive technical overview of its structure, properties, and, most critically, its mechanistic behavior in organic reactions. While not as ubiquitously cited as other common C4 building blocks, a detailed analysis of its electronic and steric properties allows for a robust understanding of its reactivity. This document will explore its role as an electrophile in nucleophilic acyl substitution reactions and delve into its thermal decomposition pathways. By examining its reactivity through the lens of established mechanistic principles and drawing parallels with related, well-studied reagents, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound as a versatile synthon in the construction of complex molecular architectures.

Introduction: Unveiling the Chemical Identity of this compound

This compound, with the chemical formula C6H11NO3, is a colorless to pale yellow liquid at room temperature.[1][2] Its structure is characterized by an ethyl ester and an N,N-dimethylamide linked by a carbon-carbon single bond, forming a 1,2-dicarbonyl system. This arrangement of functional groups imparts a unique electronic profile to the molecule, with two distinct electrophilic centers.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(dimethylamino)-2-oxoacetate | [1] |

| CAS Number | 16703-52-9 | |

| Molecular Weight | 145.16 g/mol | |

| Boiling Point | 105-106 °C at 7 mmHg | |

| Density | 1.068 g/mL at 25 °C |

The presence of both an ester and a tertiary amide group on adjacent carbons is central to its reactivity. The lone pair of the nitrogen atom of the dimethylamino group is delocalized into the adjacent carbonyl, making the amide carbonyl less electrophilic than the ester carbonyl. This electronic differentiation is a key factor in predicting the regioselectivity of nucleophilic attack.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of diethyl oxalate with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of dimethylamine on one of the electrophilic carbonyl carbons of diethyl oxalate. Given that primary and secondary amines react readily with esters to form amides, this transformation is highly efficient.[3] The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: The nitrogen atom of dimethylamine attacks one of the ester carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling an ethoxide ion as the leaving group.

-

Proton Transfer: A proton transfer from the resulting positively charged nitrogen to the ethoxide ion generates the final product, this compound, and ethanol.

Caption: Synthetic pathway for this compound.

Experimental Protocol

A representative experimental procedure for the synthesis of an N,N-disubstituted oxamic ester from diethyl oxalate and a secondary amine is as follows[3]:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a suitable solvent such as absolute ethanol.

-

Add a solution of dimethylamine (1.0 equivalent) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Mechanism of Action in Organic Reactions: An Electrophilic Building Block

The core reactivity of this compound is defined by its two electrophilic carbonyl centers. As discussed, the ester carbonyl is generally more susceptible to nucleophilic attack than the amide carbonyl due to the electron-donating resonance effect of the amide nitrogen. This differential reactivity allows for selective transformations.

Nucleophilic Acyl Substitution

This compound can serve as an N,N-dimethyloxamoylating agent, transferring the (CH₃)₂NCOCO- group to a nucleophile. The reaction mechanism follows the general principles of nucleophilic acyl substitution.

Mechanism with a Generic Nucleophile (Nu⁻):

-

Nucleophilic Attack: The nucleophile attacks the more electrophilic ester carbonyl carbon.

-

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Elimination: The intermediate collapses, with the ethoxide ion acting as the leaving group to yield the N,N-dimethyloxamoylated product.

Caption: General mechanism of nucleophilic acyl substitution.

This reactivity is particularly useful in the synthesis of more complex amides and other carbonyl derivatives where a subsequent transformation of the newly introduced oxamoyl group is desired.

Reactions with Grignard Reagents

The reaction of this compound with organomagnesium reagents (Grignard reagents) is expected to proceed with the initial attack at the more reactive ester carbonyl. Depending on the stoichiometry of the Grignard reagent, further reaction with the ketone product of the first addition can occur. A similar reaction has been documented for diethyl N-Boc-iminomalonate with organomagnesium reagents, highlighting the utility of such electrophilic building blocks.[4]

Condensation Reactions

While there is a lack of specific literature on the condensation reactions of this compound, its structural similarity to diethyl oxalate suggests it could participate in Claisen-type condensations with enolizable ketones or esters. The presence of the N,N-dimethylamide group might influence the reactivity and the stability of the resulting products.

Thermal Decomposition: A Mechanistic Insight from Gas-Phase Kinetics

A study on the kinetics of the homogeneous, unimolecular elimination reactions of this compound in the gas phase provides valuable insight into its thermal stability and decomposition pathways. Such studies are crucial for understanding the behavior of the molecule under pyrolytic conditions, which can be relevant in certain synthetic applications and in mass spectrometry. The study suggests a concerted, unimolecular elimination mechanism, likely involving a six-membered transition state, to yield N,N-dimethyl oxamic acid and ethene.

Sources

Potential research applications of Ethyl N,N-dimethyloxamate

An In-depth Technical Guide to the Potential Research Applications of Ethyl N,N-dimethyloxamate

Executive Summary

This compound, a seemingly simple diester-amide, holds significant untapped potential as a versatile building block in modern chemical research. This guide moves beyond its basic chemical identity to explore its latent applications in medicinal chemistry, chemical biology, and materials science. By dissecting its core reactivity, we present a scientifically grounded rationale for its use in the synthesis of novel bioactive heterocycles, functional polymers, and as a scaffold in drug discovery programs. This document provides not only the theoretical framework but also actionable experimental protocols, positioning this compound as a valuable and underexplored tool for researchers and drug development professionals.

Introduction to this compound: A Molecule of Latent Potential

This compound, with the linear formula (CH₃)₂NCOCO₂C₂H₅, is an organic compound featuring both an amide and an ester functional group attached to adjacent carbonyl carbons.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable C4 building block for organic synthesis. While it has been commercially available as a chemical intermediate, its potential in dedicated research applications has been largely overlooked. This guide aims to illuminate these possibilities, providing a roadmap for its strategic utilization in various scientific domains.

The core of its utility lies in the electrophilic nature of its carbonyl carbons and the presence of the N,N-dimethylamino moiety, a common pharmacophore in many biologically active compounds.[2] This combination allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures with potential therapeutic or material applications.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₃ | [3] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 16703-52-9 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 105-106 °C at 7 mmHg | [1] |

| Density | 1.068 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.442 | [1] |

| SMILES | CCOC(=O)C(=O)N(C)C | [1] |

| InChI Key | HMALWDVRMHVUAW-UHFFFAOYSA-N | [1] |

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the differential reactivity of its ester and amide functionalities. The ester group is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, hydrazines, and carbanions. The adjacent N,N-dimethylamide group, being less electrophilic, often remains intact under conditions that transform the ester, allowing for selective modifications.

Nucleophilic Acyl Substitution at the Ester Carbonyl

The primary mode of reaction for this compound involves nucleophilic acyl substitution at the ester carbonyl. This reactivity is analogous to that of diethyl oxalate, a well-established reagent in organic synthesis.[4]

Caption: General reaction pathway for nucleophilic acyl substitution.

This fundamental reactivity opens the door to a multitude of synthetic transformations, which will be explored in the context of specific research applications.

Potential Research Applications

The true potential of this compound lies in its application as a scaffold for the synthesis of novel molecules with desirable biological or material properties.

Medicinal Chemistry and Drug Discovery

The N,N-dimethylamino group is a well-known pharmacophore found in a wide array of FDA-approved drugs, contributing to properties such as receptor binding, solubility, and metabolic stability.[2] This makes this compound an attractive starting material for the synthesis of new therapeutic agents.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals.[5][6] this compound can serve as a versatile precursor for the synthesis of various N-heterocyclic systems.

a) Quinoxalines:

Quinoxalines are a class of bicyclic heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[7][8] They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][9] this compound, possessing an α-ketoester moiety, is an ideal substrate for this reaction.

Caption: Workflow for the synthesis and evaluation of quinoxaline derivatives.

Experimental Protocol: Synthesis of N,N-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

b) Pyrazoles:

Pyrazoles are another important class of N-heterocycles with diverse pharmacological activities.[10] They are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] The α-ketoester functionality of this compound makes it a suitable precursor for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-(dimethylcarbamoyl)-1H-pyrazol-3(2H)-one

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

-

Characterization: Characterize the product by NMR, MS, and IR spectroscopy.

The N,N-dimethylamino moiety is a common feature in compounds with antimicrobial activity.[11][12][13] By using this compound as a starting material, novel compounds with potential antimicrobial properties can be synthesized and screened.

Proposed Research Workflow: Antimicrobial Screening

Caption: A proposed workflow for antimicrobial screening of novel derivatives.

Chemical Biology

In the field of chemical biology, small molecules are used as tools to probe and understand biological systems.

This compound, with its low molecular weight and simple structure, is an ideal candidate for use as a fragment in FBDD campaigns. Fragments are small molecules that are screened for weak binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds.

While more speculative, this compound could be modified to create chemical probes for studying biological processes. For example, a reporter tag (e.g., a fluorophore or a biotin moiety) could be appended to the molecule through reaction at the ester functionality.

Materials Science

The bifunctional nature of this compound also lends itself to applications in polymer chemistry.

Through reactions involving both the ester and a derivatized amide functionality, this compound could be used as a monomer in the synthesis of novel polyamide-esters. These polymers could exhibit interesting properties due to the presence of both hydrogen bond donating and accepting groups.

Proposed Polymerization Scheme

Caption: A general scheme for the synthesis of polyamide-esters.

Conclusion

This compound is a readily available and cost-effective chemical that possesses a rich and underexplored reactivity profile. Its potential as a versatile building block in medicinal chemistry for the synthesis of bioactive heterocycles and other pharmacologically relevant scaffolds is significant. Furthermore, its application in chemical biology and materials science presents exciting avenues for future research. This technical guide provides a foundational framework and actionable protocols to encourage the scientific community to unlock the full potential of this promising molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- El-Nassag, M. A. A., El-Gazzar, A. B. A., & Gaafar, A. M. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chinese Chemical Society, 61(10), 1107-1126.

- Wan, J. P., & Wei, L. (2015). Quinoxaline synthesis by domino reactions. RSC Advances, 5(112), 92269-92283.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Medicinal Chemistry, 12(12), 1166-1181.

- Burnett, J. C., & Chhonker, Y. S. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 44(9), 2514-2517.

- Deviny, E. J., & Pfaller, M. A. (1995). Antimicrobial Activity of N, N-Dimethyl-N-alkyl-D-glucaminium Bromides. Antimicrobial Agents and Chemotherapy, 39(7), 1619-1621.

- Pakulska, W., Malinowski, Z., Szcześniak, A. K., Czarnecka, E., & Epsztajn, J. (2009). Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones. Archiv der Pharmazie, 342(1), 41-47.

- Williams, J. M., & Williams, D. B. G. (2007). Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement. Organic Letters, 9(21), 4247-4249.

- Kıbrız, İ. E., Saçmacı, M., & Yıldırım, İ. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Bozok Journal of Science, 1(2), 81-86.

-

Organic Chemistry Portal. Oxalyl chloride. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

- Hernández-Luis, F., et al. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 27(15), 4945.

-

ResearchGate. (2020). Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions. [Link]

-

ResearchGate. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]

- Alcaraz, M. J., et al. (2002). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. European Journal of Medicinal Chemistry, 37(8), 689-696.

- Google Patents. (2007). Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.

- Constable, E. C. (2007). Nitrogen heterocycles as building blocks for new metallosupramolecular architectures. Molecules, 12(3), 440-454.

-

PubChem. Ethyl N,N-diethyloxamate. National Center for Biotechnology Information. [Link]

- Hagar, M., et al. (2022). Heteroleptic Copper(II) Complexes Containing 2′-Hydroxy-4-(Dimethylamino)

-

ResearchGate. (2020). Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions. [Link]

-

Chemistry (Class XII). (n.d.). [Link]

- Lim, J. H., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5044-5047.

-

MDPI. (2009). Nitrogen Heterocycles as Building Blocks for New Metallo-supramolecular Architectures. [Link]

-

RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

-

RSC Publishing. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. [Link]

-

ResearchGate. (2008). Catalytic Amination of Aldehydes to Amides. [Link]

-

ResearchGate. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]

- Shawali, A. S., & Abdallah, M. A. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(1), 75-92.

- He, L., et al. (2014). 2-Alkynylbenzaldoxime: a versatile building block for the generation of N-heterocycles. Organic & Biomolecular Chemistry, 12(45), 9045-9053.

-

ResearchGate. (1985). Properties of poly[N‐2‐(methyacryloyloxy)ethyl‐N,N‐dimethyl‐N‐3‐sulfopropylammonium betaine] in dilute solution. [Link]

-

The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

PubMed. (2004). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. [Link]

-

MDPI. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

Sources

- 1. mtieat.org [mtieat.org]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. msesupplies.com [msesupplies.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria | MDPI [mdpi.com]

The Oxamate Scaffold: A Technical Guide to Ethyl N,N-dimethyloxamate and its Analogs as Metabolic Regulators

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cellular Metabolism in Disease

The metabolic landscape of diseased cells, particularly in cancer, presents a compelling frontier for therapeutic intervention. Altered metabolic pathways, such as the well-documented Warburg effect, are not merely byproducts of cellular transformation but are critical drivers of disease progression. This guide delves into the chemistry, biology, and therapeutic potential of Ethyl N,N-dimethyloxamate and its analogs, a class of small molecules that target key nodes in cellular metabolism. As inhibitors of Lactate Dehydrogenase (LDH) and indirect modulators of Hypoxia-Inducible Factor-1α (HIF-1α), these compounds offer a promising strategy to exploit the metabolic vulnerabilities of pathological cells. This document serves as a comprehensive resource for researchers and drug development professionals, providing in-depth scientific insights, detailed experimental protocols, and a critical evaluation of this evolving therapeutic class.

The Chemical Landscape: Synthesis and Structure-Activity Relationships

The synthesis of this compound and its analogs is primarily achieved through the reaction of a dialkyl oxalate, such as diethyl oxalate, with a corresponding secondary amine.[1][2][3][4] This straightforward and efficient method allows for the generation of a diverse library of N,N-dialkyloxamates for structure-activity relationship (SAR) studies.

General Synthesis of N,N-Disubstituted Oxamic Esters

The reaction involves the nucleophilic attack of a secondary amine on one of the electrophilic ester carbonyls of diethyl oxalate, leading to the formation of an amide bond and the release of ethanol.[1] The reaction typically proceeds in a 1:1 molar ratio.[1]

Experimental Protocol: Synthesis of Ethyl N,N-diethyloxamate [1]

This protocol provides a representative example for the synthesis of an N,N-dialkyloxamate.

Materials:

-

Diethyl oxalate (14.6 g, 0.1 mol)

-

Diethylamine (7.3 g, 0.1 mol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Combine diethyl oxalate and diethylamine in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 2 hours.

-

After the reaction is complete, arrange the apparatus for distillation to remove the ethanol byproduct.

-

Once the ethanol has been distilled off, purify the remaining residue by vacuum distillation to obtain the pure ethyl N,N-diethyloxamate.

Characterization Data for Ethyl N,N-diethyloxamate: [1]

-

¹H-NMR (CDCl₃, δ): 4.3 (q, 2H, OCH₂), 3.4 (q, 4H, N(CH₂)₂), 1.4 (t, 3H, OCH₂CH₃), 1.2 (t, 6H, N(CH₂CH₃)₂)

-

¹³C-NMR (CDCl₃, δ): 163.5 (ester C=O), 159.0 (amide C=O), 62.5 (OCH₂), 41.0 (N(CH₂)₂), 14.0 (OCH₂CH₃), 13.0 (N(CH₂CH₃)₂)

Diagram of the Synthesis of N,N-Disubstituted Oxamic Esters

Caption: General reaction scheme for the synthesis of N,N-disubstituted oxamic esters.

Structure-Activity Relationships of Oxamate Analogs as LDH Inhibitors

The inhibitory potency of oxamate analogs against Lactate Dehydrogenase is significantly influenced by the nature of the substituents on the amide nitrogen.

| Compound/Analog | R Group(s) | Target | IC50/Ki | Reference |

| Oxamate | H | Human LDH-A | Ki > 100 µM | [5] |

| N-isopropyloxamic acid | Isopropyl | Mouse LDH-A | Low inhibitory potency | [5] |

| N-propyloxamic acid | Propyl | Mouse LDH-A | Low inhibitory potency | [5] |

| AZ-33 | Malonic derivative | Human LDH-A | 0.5 µM | [6] |

| NHI-1 | N-hydroxyindole-2-carboxylate | Human LDH-A | 29.0 µM | [6] |

| NHI-2 (methyl ester of NHI-1) | N-hydroxyindole-2-carboxylate methyl ester | Human LDH-A | 14.7 µM | [6] |

Studies have shown that N-substituted oxamates can exhibit selectivity for different LDH isoforms.[5] For instance, fragment-based approaches have led to the development of sub-micromolar inhibitors of LDH-A.[6] The inclusion of carboxylic acid moieties appears to be important for enzymatic inhibitory activity, though this can negatively impact cellular permeability.[6] Esterification of these carboxylic acid groups can lead to more cell-permeable prodrugs.[6]

Mechanism of Action: Dual Inhibition of LDH and HIF-1α Pathway

This compound and its analogs exert their cellular effects primarily through the inhibition of Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[7] This inhibition has significant downstream consequences, including the modulation of the HIF-1α signaling pathway.

Lactate Dehydrogenase (LDH) Inhibition

LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is a key enzyme for regenerating NAD+ to sustain glycolysis.[7] By inhibiting LDH-A, oxamate derivatives block this crucial step, leading to a depletion of NAD+ and an accumulation of pyruvate.[8] This disruption of glycolysis can lead to a reduction in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9]

Diagram of LDH Inhibition and its Immediate Metabolic Consequences

Caption: Inhibition of LDH-A by oxamates disrupts the conversion of pyruvate to lactate.

Modulation of the HIF-1α Pathway

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels.[10] It upregulates the expression of genes involved in glycolysis, including LDH-A.[10] The inhibition of LDH-A by oxamates can indirectly affect the HIF-1α pathway. By reducing the regeneration of NAD+, LDH inhibition can alter the cellular redox state, which in turn can influence the stability and activity of HIF-1α. Furthermore, the accumulation of pyruvate and subsequent increase in Krebs cycle intermediates can lead to the inhibition of prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation in the presence of oxygen. This complex interplay suggests that while oxamates directly target LDH, their effects ripple through the metabolic network to impact HIF-1α signaling.

Diagram of the Interplay between LDH Inhibition and HIF-1α

Caption: The intricate relationship between LDH inhibition and the HIF-1α signaling pathway.

Evaluating Biological Activity: Key Experimental Protocols

The characterization of this compound and its analogs requires a suite of robust biochemical and cellular assays to determine their potency, target engagement, and cellular effects.

LDH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of LDH. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Experimental Protocol: LDH Enzyme Inhibition Assay

Materials:

-

Purified LDH-A enzyme

-

NADH

-

Sodium pyruvate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, and the test compound at various concentrations.

-

Incubate the mixture for a pre-determined time at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding sodium pyruvate to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[1][11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for LDH-A Target Engagement [11]

Materials:

-

Cancer cell line expressing LDH-A (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test compound (this compound or analog)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-